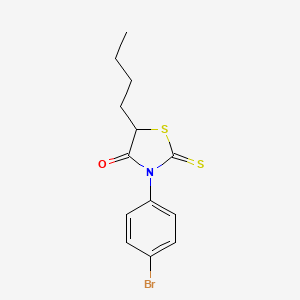

3-(p-Bromophenyl)-5-butylrhodanine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

23554-93-0 |

|---|---|

Molecular Formula |

C13H14BrNOS2 |

Molecular Weight |

344.3 g/mol |

IUPAC Name |

3-(4-bromophenyl)-5-butyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C13H14BrNOS2/c1-2-3-4-11-12(16)15(13(17)18-11)10-7-5-9(14)6-8-10/h5-8,11H,2-4H2,1H3 |

InChI Key |

DDHDUSQYKKLIJV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthesis and Characterization

The synthesis of 3-(p-Bromophenyl)-5-butylrhodanine, while not explicitly detailed in extensive literature, can be hypothetically constructed based on well-established methods for the synthesis of N-substituted and C5-substituted rhodanine (B49660) derivatives. A common and versatile method for introducing substituents at the C5 position is the Knoevenagel condensation. nanobioletters.comnih.govwikipedia.org

A plausible synthetic route would involve a two-step process. The first step would be the synthesis of 5-butylrhodanine. This could be achieved through the reaction of rhodanine with butyraldehyde. The second step would involve the N-arylation of 5-butylrhodanine with a p-bromophenyl source, such as p-bromophenylboronic acid, under conditions suitable for a Chan-Lam or Suzuki-Miyaura coupling reaction.

Alternatively, the synthesis could commence with the preparation of N-(p-bromophenyl)rhodanine, followed by the alkylation at the C5 position with a butyl halide.

Table 1: General Methods for the Synthesis of Rhodanine Derivatives

| Reaction Type | Reactants | Reagents and Conditions | Product Type |

| Knoevenagel Condensation | Rhodanine, Aldehyde/Ketone | Base (e.g., piperidine, sodium acetate), Solvent (e.g., ethanol, acetic acid), Heat | 5-Alkylidene/Arylidene rhodanine |

| N-Alkylation/Arylation | Rhodanine | Alkyl halide/Arylboronic acid, Base (e.g., K2CO3, Et3N), Catalyst (for arylation, e.g., Cu(OAc)2) | N-Substituted rhodanine |

| C5-Alkylation | N-Substituted rhodanine | Alkyl halide, Base (e.g., NaH) | N,C5-Disubstituted rhodanine |

Characterization of the final product, this compound, would be carried out using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for confirming the presence and connectivity of the p-bromophenyl and butyl groups. Mass spectrometry (MS) would be used to determine the molecular weight and confirm the elemental composition. Infrared (IR) spectroscopy would help to identify the characteristic functional groups, such as the carbonyl and thiocarbonyl groups of the rhodanine ring.

Computational Chemistry and Theoretical Investigations of 3 P Bromophenyl 5 Butylrhodanine

Molecular Modeling and Simulation Techniques for Rhodanine (B49660) Derivatives

Molecular modeling and simulation are powerful tools for investigating the properties of rhodanine derivatives at an atomic level. nih.gov Techniques such as Density Functional Theory (DFT) are widely employed to calculate a variety of molecular properties that define the reactivity, shape, and binding capabilities of these molecules. nih.govacs.org DFT methods, for instance, can be used to optimize the molecular structures of rhodanine derivatives, providing insights into their stable conformations. acs.org

Quantum chemical calculations help in understanding how structural modifications influence the biological activity of these compounds. nih.govnih.gov For example, the stable structures of rhodanine derivatives can be modeled, and DFT calculations at levels like B3LYP/6-31+G(d,p) are performed to analyze their electronic and geometric features. nih.govacs.org These calculations can reveal correlations between quantum chemical descriptors and experimentally observed biological activities. nih.gov

Molecular dynamics (MD) simulations are another key technique, used to study the stability and flexibility of rhodanine derivatives when interacting with biological targets. For instance, MD simulations have been used to investigate the stability of rhodanine-3-acetic acid derivatives as potential inhibitors of aldose reductase. researchgate.net These simulations provide a dynamic view of the protein-ligand complex, offering insights into conformational changes and the persistence of interactions over time. researchgate.net

Table 1: Computational Techniques Applied to Rhodanine Derivatives

| Technique | Application | Insights Gained |

| Density Functional Theory (DFT) | Optimization of molecular structures, calculation of electronic properties. acs.org | Stable conformations, reactivity, electronic distribution. nih.govacs.org |

| Quantum Chemistry | Analysis of molecular parameters to describe reactivity and binding properties. nih.govnih.gov | Structure-activity relationships, substituent effects. nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior of ligand-protein complexes. researchgate.net | Stability, flexibility, and binding free energy of the complex. researchgate.net |

Structure-Based Drug Design Principles Applied to Rhodanine Analogs

Structure-based drug design (SBDD) is a cornerstone in the development of novel rhodanine-based therapeutic agents. This approach relies on the three-dimensional structure of the biological target, typically a protein or enzyme, to design molecules that can bind with high affinity and selectivity. nih.gov For rhodanine analogs, SBDD has been instrumental in designing inhibitors for a variety of targets.

A key principle of SBDD is the identification and characterization of the binding site on the target protein. nih.gov Once the binding site is understood, rhodanine analogs can be designed to complement its shape and chemical properties. This often involves iterative cycles of computational design, chemical synthesis, and biological evaluation.

For instance, in the design of Bcl-2 protein inhibitors, rhodanine-based acylsulfonamide derivatives were developed using SBDD principles. nih.gov The design process involved understanding the binding pocket of Bcl-2 and modifying the rhodanine scaffold to optimize interactions with key residues. nih.gov This approach has also been applied to develop inhibitors for other targets, such as HIV-1 integrase, where the rhodanine core is modified to interact with the enzyme's active site. nih.gov

Molecular Docking Studies for Elucidating Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For rhodanine derivatives, docking studies are essential for understanding their binding mechanisms with various biological targets.

The rhodanine scaffold has been identified as a "privileged structure" in drug discovery, as it can interact with a wide range of biological targets. nih.govtandfonline.comresearchgate.net High-throughput screening and computational methods have identified numerous receptor and enzyme targets for rhodanine derivatives. nih.gov

These targets include enzymes involved in various diseases, such as:

Anticancer targets: Topoisomerase II, Bcl-2 family proteins, and protein tyrosine phosphatases like PRL-3. nih.govnih.govsemanticscholar.orgnih.gov

Antiviral targets: HIV-1 integrase and Hepatitis C virus (HCV) NS5B polymerase. nih.govtandfonline.com

Antidiabetic targets: Aldose reductase, α-glucosidase, and protein-tyrosine phosphatase 1B (PTP1B). researchgate.net

Antibacterial targets: Penicillin-binding proteins (PBPs) and Mur ligases. tandfonline.comscirp.org

The versatility of the rhodanine scaffold allows for chemical modifications that can tune its selectivity for different targets. nih.gov

Table 2: Identified Targets for Rhodanine Derivatives

| Target Class | Specific Examples | Therapeutic Area |

| Enzymes | Topoisomerase II, HIV-1 Integrase, Aldose Reductase. nih.govnih.govresearchgate.net | Anticancer, Antiviral, Antidiabetic. nih.govnih.govresearchgate.net |

| Receptors | Epidermal Growth Factor Receptor (EGFR). nih.gov | Anticancer. nih.gov |

| Proteins | Bcl-2, Penicillin-Binding Proteins (PBPs). nih.govscirp.org | Anticancer, Antibacterial. nih.govscirp.org |

Molecular docking studies provide detailed insights into the binding modes of rhodanine derivatives within the active sites of their targets. researchgate.net These studies reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding affinity.

For example, docking studies of rhodanine derivatives with topoisomerase II have shown that they can form multiple hydrogen bonds with key amino acid residues like Asp479. nih.gov Similarly, in the case of Bcl-2 inhibitors, the rhodanine core and its substituents can form specific interactions within the binding groove of the protein. nih.gov The analysis of these binding modes is critical for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors. nih.gov

Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between a ligand and a protein. wikipedia.org These functions are crucial for ranking different poses of a ligand and for predicting which ligands are most likely to be potent binders. nih.gov

There are several types of scoring functions, including:

Force-field-based: These functions use classical mechanics to calculate the energy of the protein-ligand complex.

Empirical: These functions are derived from experimental data and use a set of weighted terms to predict binding affinity. nih.govfrontiersin.org

Knowledge-based: These functions are based on statistical potentials derived from known protein-ligand structures.

Machine-learning-based: These modern scoring functions use machine learning algorithms, such as deep learning, to predict binding affinity with higher accuracy. nih.govfrontiersin.org

For rhodanine derivatives, various scoring functions have been used to predict their binding affinities for different targets. For instance, the Glide XP score has been used to assess the binding of rhodanine-based acylsulfonamides to Bcl-2. nih.gov The choice of scoring function can significantly impact the results of a docking study, and it is often recommended to use multiple scoring functions to increase the reliability of the predictions.

Ligand-Based Drug Design Approaches for Rhodanine Derivatives

Ligand-based drug design (LBDD) is used when the three-dimensional structure of the biological target is unknown. youtube.com This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. For rhodanine derivatives, LBDD methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling are widely used.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com For rhodanine derivatives, 3D-QSAR techniques like Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to develop predictive models for their anticancer activity. nih.gov These models can identify key structural features that are important for activity and can be used to design new, more potent compounds. nih.gov

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore models for rhodanine derivatives can be generated based on a set of active compounds. These models can then be used to screen large compound libraries to identify new molecules with the desired activity. scirp.org

Pharmacophore Modeling and Identification

Pharmacophore modeling is a cornerstone of rational drug design, helping to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov A pharmacophore model for a series of compounds like rhodanine derivatives is developed by analyzing the structures of known active and inactive molecules. scirp.org This process identifies common features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings that are crucial for biological activity. scirp.org

For rhodanine derivatives, pharmacophore models have been successfully developed to identify new potential inhibitors for various targets, including those in prostate cancer. scirp.org These models typically highlight several key features:

Hydrogen Bond Acceptors (A): The carbonyl oxygen and sometimes the sulfur atom of the rhodanine ring are frequently identified as key hydrogen bond acceptors. benthamscience.combenthamdirect.com

Hydrophobic (H) and Aromatic Ring (R) Features: The phenyl group, in this case, the p-bromophenyl substituent at the N3 position, and the butyl group at the C5 position contribute significant hydrophobic and aromatic characteristics to the molecule. These features are often critical for fitting into the binding pockets of target proteins. scirp.org

The development of a pharmacophore hypothesis involves generating models with multiple features and then scoring them to find the best candidate. scirp.org This scoring considers factors like alignment to active ligands, volume overlap, and selectivity. scirp.org Once validated, these models can be used for virtual screening of large compound databases to find novel molecules with a high probability of being active. nih.govscirp.org For 3-(p-Bromophenyl)-5-butylrhodanine, a pharmacophore model would map the spatial arrangement of its bromine atom, phenyl ring, rhodanine core, and butyl chain to predict its interaction with potential biological targets.

Table 1: Common Pharmacophore Features in Rhodanine Derivatives

| Feature Type | Common Location on Rhodanine Scaffold | Potential Role |

|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl oxygen (C4=O), Thione sulfur (C2=S) benthamscience.combenthamdirect.com | Interaction with amino acid residues in a protein's active site. |

| Aromatic Ring | Substituent at N3 (e.g., p-Bromophenyl) | π-stacking interactions with aromatic amino acids like Phenylalanine, Tyrosine. |

| Hydrophobic Group | Substituent at C5 (e.g., Butyl group) | Van der Waals interactions within a hydrophobic binding pocket. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpsr.com This computational technique is a cost-effective tool in drug design for predicting the activity of new compounds and optimizing lead structures. ijpsr.com In QSAR, molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated and correlated with experimental activity data through statistical methods like multiple linear regression (MLR). ijpsr.com

Numerous QSAR studies have been performed on rhodanine derivatives to understand their potential as anticancer, antibacterial, and enzyme inhibitory agents. benthamscience.combenthamdirect.comnih.govingentaconnect.com These studies reveal which molecular properties are most influential for a given activity.

For instance, a QSAR study on the cytotoxic activity of rhodanine derivatives against Human T-cell lymphoma resulted in a statistically significant model (R² = 0.75). benthamscience.combenthamdirect.comnih.gov The descriptors included in this model, such as MATS2e, MATs7e, and RDF060p, highlighted the importance of atoms with high polarizability in the outer regions of the molecules for their cytotoxic effect. benthamscience.combenthamdirect.comnih.gov This suggests that for a compound like this compound, the highly polarizable bromine atom on the phenyl ring could be a key contributor to its biological activity.

The general steps in a QSAR study that would be applied to this compound and its analogues include:

Data Set Selection: A series of rhodanine analogues with measured biological activity is compiled. ijpsr.com

Descriptor Generation: Various molecular descriptors (e.g., topological, electronic, steric) are calculated for each molecule in the series using specialized software. ijpsr.com

Model Building: Statistical methods are used to build a regression model correlating the descriptors with activity. The quality of the model is assessed by statistical parameters like the coefficient of determination (R²) and the cross-validated coefficient (Q²). nih.gov

Model Validation: The predictive power of the model is tested using an external set of compounds not used in the model's creation. nih.gov

Table 2: Key Descriptor Classes in Rhodanine QSAR Models

| Descriptor Class | Example Descriptor | Information Encoded | Relevance to this compound |

|---|---|---|---|

| Topological | Galvez topological charge indices (GGI4) ijpsr.com | Atom connectivity and branching. | Describes the overall shape and size of the molecule. |

| Electronic | Topological Polar Surface Area (TPSA) ijpsr.com | Surface area of polar atoms. | Influences membrane permeability and interaction with polar residues. |

| Physicochemical | LogP (Octanol-water partition coefficient) ijpsr.com | Lipophilicity/hydrophobicity. | Critical for predicting absorption and distribution properties. The butyl and bromophenyl groups heavily influence this. |

| 3D-Descriptors | RDF (Radial Distribution Function) descriptors benthamscience.comnih.gov | 3D arrangement of atoms. | Encodes information about interatomic distances, crucial for receptor fitting. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Applications in Rhodanine Research

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govnih.gov It has become a standard tool in computational chemistry due to its balance of accuracy and computational cost. researchgate.net DFT calculations are widely applied to rhodanine derivatives to understand their fundamental properties. mdpi.comnih.gov

Applications of DFT in the study of rhodanines, including a molecule like this compound, involve:

Geometry Optimization: DFT is used to find the most stable three-dimensional conformation of the molecule (its lowest energy state). nih.gov For some rhodanine derivatives, calculations have shown that the Z-form is more stable than the E-form. nih.govacs.org

Calculation of Molecular Properties: Once the geometry is optimized, a wide range of properties can be calculated, including dipole moments, vibrational frequencies (for comparison with experimental IR and Raman spectra), and molecular electrostatic potential (MEP) maps. bhu.ac.innih.gov MEP maps are particularly useful as they visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are prone to interaction. bhu.ac.in

Reaction Mechanism Studies: DFT can be used to model chemical reactions, determine transition state structures, and calculate activation energies, providing insight into reaction pathways and selectivity. rsc.org

In studies of rhodanine derivatives, DFT calculations have successfully correlated theoretical parameters with experimental data, such as UV-Vis absorption spectra and electrochemical potentials, demonstrating the accuracy of the method. mdpi.com For this compound, DFT could be employed to understand how the electron-withdrawing bromine atom and the electron-donating butyl group influence the electronic properties of the rhodanine core.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies and shapes of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.govacs.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A molecule with a high HOMO energy is more willing to donate electrons in a reaction. nih.gov

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A molecule with a low LUMO energy is a better electron acceptor. nih.gov

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. researchgate.net A small energy gap indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This energy gap also correlates with the wavelength of light absorbed in UV-Vis spectroscopy. mdpi.com

For rhodanine derivatives, FMO analysis is used to predict their reactivity. mdpi.comresearchgate.net The distribution of the HOMO and LUMO across the molecule indicates the most likely sites for nucleophilic and electrophilic attack, respectively. researchgate.net For example, in many rhodanine structures, the HOMO is localized on the rhodanine ring and its substituents, while the LUMO may be distributed across the conjugated system. mdpi.com In this compound, the electron-rich rhodanine core and the π-system of the bromophenyl ring would be expected to contribute significantly to the HOMO, while the LUMO would likely be distributed over the rhodanine ring's carbonyl and thiocarbonyl groups.

Table 3: Illustrative FMO Data for Rhodanine Derivatives

| Rhodanine Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Implication |

|---|---|---|---|---|

| Unsubstituted Rhodanine (R1) mdpi.com | - | - | 8.51 | High stability, low reactivity. |

| Rhodanine with electron-donating group (R3) mdpi.com | - | - | 6.19 | Lower stability, higher reactivity. |

| Hypothetical this compound | - | - | - | The electron-withdrawing nature of the bromophenyl group would likely lower both HOMO and LUMO energies compared to an unsubstituted phenyl ring. The overall energy gap would determine its relative reactivity. |

Structure Activity Relationships Sar and Lead Optimization Strategies for Rhodanine Based Compounds

Systematic SAR Analysis of Rhodanine (B49660) Derivatives

Rhodanine and its derivatives are recognized as privileged structures in medicinal chemistry, demonstrating a wide array of biological activities. researchgate.netnih.govresearchgate.net Understanding the SAR of this class of compounds is crucial for designing more potent and specific therapeutic agents.

Impact of Substituents on Biological Activity

The biological activity of rhodanine derivatives can be significantly modulated by the nature and position of substituents on the rhodanine core. nih.gov The rhodanine scaffold presents three primary positions for substitution: the N-3 position, the C-5 position, and the exocyclic methylene (B1212753) group at the C-5 position.

The substituent at the N-3 position of the rhodanine ring plays a significant role in determining the compound's biological profile. For instance, in a series of 3,5-disubstituted rhodanine derivatives, changing the N-3 substituent from a 2-chlorophenyl group to a 3-cyclohexyl or 3-benzyl group resulted in a decrease in anticancer activity against MCF-7 breast cancer cells. nih.gov This suggests that both electronic and steric factors of the N-3 substituent are critical for activity.

The C-5 position is another key site for modification. The introduction of substituents at this position, often via a Knoevenagel condensation to form an arylidene group, has been a widely explored strategy. Studies have shown that the nature of the aryl group at the C-5 position significantly influences the biological activity. For example, in a series of 5-[4-(arylmethylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene]-2-thioxo-1,3-thiazolidin-4-ones, increasing the mass of the aryl substituent led to a decrease in cytotoxic activity against the MCF-7 cell line. nih.gov

Furthermore, the simultaneous introduction of substituents at both the N-3 and C-5 positions generally leads to an increase in anticancer activity compared to monosubstituted derivatives. nih.gov This highlights the synergistic effect of substitutions at these two positions in modulating the biological response. For example, certain rhodanine-piperazine hybrids have shown potential as VEGFR/EGFR inhibitors, with molecular docking studies indicating favorable binding interactions. researchgate.net

In the specific case of 3-(p-Bromophenyl)-5-butylrhodanine , the p-bromophenyl group at the N-3 position and the butyl group at the C-5 position are the key determinants of its activity. The bromine atom, being an electron-withdrawing group, can influence the electronic properties of the entire molecule. The butyl group, an alkyl chain, contributes to the lipophilicity of the compound, which can affect its membrane permeability and interaction with hydrophobic pockets of target proteins. The synthesis of related compounds, such as those with a p-bromophenyl group, has been documented in the literature, highlighting the feasibility of such substitutions. semanticscholar.orgtsijournals.comresearchgate.net

| Position of Substitution | Type of Substituent | Effect on Biological Activity | Reference |

| N-3 | 2-chlorophenyl vs. 3-cyclohexyl/3-benzyl | 2-chlorophenyl showed higher anticancer activity | nih.gov |

| C-5 (arylidene) | Increasing mass of aryl group | Decreased cytotoxic activity | nih.gov |

| N-3 and C-5 | Disubstitution | Generally increased anticancer activity | nih.gov |

| N-3 | p-Bromophenyl | Influences electronic properties | semanticscholar.orgtsijournals.comresearchgate.net |

| C-5 | Butyl | Contributes to lipophilicity |

Conformational Analysis and its Influence on Activity

The three-dimensional conformation of a molecule is a critical factor that governs its interaction with biological targets. For rhodanine derivatives, the relative orientation of the substituents and the planarity of the rhodanine ring system can significantly impact their biological activity.

The Knoevenagel condensation reaction used to introduce substituents at the C-5 position typically results in the formation of a specific geometric isomer (Z or E). The configuration of this exocyclic double bond has been shown to be crucial for activity. For many rhodanine derivatives, the Z configuration is found to be the more active form. researchgate.net

Computational studies, such as molecular docking and molecular dynamics simulations, are often employed to understand the preferred conformation of rhodanine derivatives within the binding site of a target protein. researchgate.nettandfonline.com These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the bioactive conformation. For instance, the binding of a rhodanine derivative to bovine serum albumin was investigated using fluorescence spectroscopy and molecular docking, revealing that the compound binds to the IA sub-domain of the protein and induces conformational changes. tandfonline.com

Strategies for Lead Optimization in Rhodanine Research

Once a lead compound like this compound is identified, various strategies can be employed to optimize its properties. patsnap.comdanaher.compatsnap.com These strategies aim to improve potency, selectivity, and pharmacokinetic parameters (ADMET - absorption, distribution, metabolism, excretion, and toxicity). nih.gov

Fragment Growing and Fragment Merging Approaches

Fragment-based drug discovery (FBDD) is a powerful approach for lead optimization. researchgate.net It involves identifying small molecular fragments that bind to a target and then growing or merging them to create more potent lead compounds.

Fragment growing starts with a core fragment, such as the rhodanine scaffold, and extends it by adding new chemical moieties to explore additional interactions within the target's binding site. For this compound, one could envision "growing" the butyl chain at the C-5 position to include polar functional groups to form new hydrogen bonds, or replacing it with different alkyl or aryl groups to probe the hydrophobic limits of the binding pocket.

Fragment merging involves combining two or more fragments that bind to adjacent or overlapping sites on the target protein. nih.gov If another fragment is found to bind near the p-bromophenyl or butyl substituent of this compound, a new molecule could be designed that incorporates features of both, potentially leading to a significant increase in binding affinity. nih.gov

Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping is a lead optimization strategy that involves replacing the central core of a molecule (the scaffold) with a different chemical entity while maintaining the original orientation of the key functional groups responsible for biological activity. nih.govresearchgate.netresearchgate.net In the context of rhodanine research, one might replace the rhodanine ring with other five-membered heterocyclic rings or even different ring systems altogether to improve properties like solubility, metabolic stability, or to explore novel intellectual property space. nih.gov

| Strategy | Description | Example Application for this compound | Reference |

| Fragment Growing | Extending a core fragment to probe additional binding interactions. | Modifying the C-5 butyl chain with different functional groups. | |

| Fragment Merging | Combining two fragments that bind to adjacent sites. | Linking a new fragment to the p-bromophenyl or butyl group. | nih.govnih.gov |

| Scaffold Hopping | Replacing the central scaffold with a different chemical entity. | Replacing the rhodanine ring with another heterocycle. | nih.govresearchgate.netresearchgate.net |

| Bioisosteric Replacement | Replacing a functional group with a bioisostere. | Replacing the bromine atom with chlorine or a cyano group. | nih.govresearchgate.netu-strasbg.fr |

Computational Methods in Lead Optimization (e.g., FEP-guided optimization)

Computational methods are indispensable tools in modern drug discovery and play a crucial role in lead optimization. patsnap.combeilstein-journals.orgnih.gov Techniques like molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations help in understanding the binding mode of ligands and in predicting the activity of newly designed compounds. patsnap.comnih.gov

A particularly powerful computational technique for lead optimization is Free Energy Perturbation (FEP) . nih.gov FEP is a rigorous method based on statistical mechanics that can accurately predict the change in binding affinity resulting from a small chemical modification to a lead compound. nih.gov This allows medicinal chemists to prioritize the synthesis of compounds that are most likely to have improved potency, thereby saving significant time and resources. For example, FEP-guided optimization has been successfully used to improve the potency of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

In the optimization of this compound, FEP calculations could be used to predict the effect of various substitutions on the p-bromophenyl ring or modifications to the butyl chain. This would allow for a virtual screening of potential analogs and guide the selection of the most promising candidates for synthesis and biological evaluation. Active learning methods, which intelligently select the most informative calculations to perform next, can further enhance the efficiency of FEP-guided lead optimization. researchgate.net

Multi-parametric Optimization in Drug Design

Multi-parametric optimization (MPO) is a crucial strategy in contemporary drug discovery, aiming to simultaneously balance multiple, often conflicting, properties of a potential drug candidate to increase its chances of success in clinical trials. This approach moves beyond the traditional focus on optimizing a single parameter, such as potency, to a more holistic view that includes physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) characteristics, and potential toxicities. For rhodanine-based compounds, including "this compound," MPO is essential for refining lead compounds into viable drug candidates.

The core principle of MPO is to find a "sweet spot" where a compound possesses an acceptable balance of all critical attributes rather than excelling in one area at the expense of others. ri.se This is particularly relevant for rhodanine derivatives, where small structural modifications can significantly impact a wide range of properties. The process often involves the use of computational models and scoring functions to predict and weigh the importance of various parameters. researchgate.net

In the context of "this compound," an MPO strategy would involve systematically evaluating the impact of the p-bromophenyl group at the N-3 position and the n-butyl group at the C-5 position on a variety of endpoints.

Key Parameters in the Multi-parametric Optimization of Rhodanine-Based Compounds:

| Parameter Category | Specific Parameter | Rationale for Inclusion in MPO |

| Potency & Selectivity | Target IC₅₀/EC₅₀ | Primary measure of desired biological activity. |

| Off-target activity | Minimizing activity against related proteins to reduce side effects. | |

| Physicochemical Properties | Molecular Weight (MW) | Influences solubility, permeability, and diffusion. Generally, lower MW is preferred. |

| Lipophilicity (logP/logD) | Affects solubility, absorption, metabolic stability, and toxicity. A balanced logP is crucial. | |

| Polar Surface Area (PSA) | Impacts membrane permeability and oral bioavailability. bepls.com | |

| ADME Properties | Aqueous Solubility | Essential for absorption and formulation. |

| Membrane Permeability | Determines the ability to cross biological membranes, such as the intestinal wall. | |

| Metabolic Stability | Resistance to breakdown by liver enzymes (e.g., Cytochrome P450s) to ensure sufficient duration of action. | |

| Plasma Protein Binding | Affects the free concentration of the drug available to interact with the target. | |

| Potential Liabilities | hERG Inhibition | A key indicator of potential cardiotoxicity. |

| Cytotoxicity | General toxicity to cells, which should be minimized for non-cancer indications. |

Application to this compound:

The structure of "this compound" presents several points for modification in an MPO campaign. The p-bromophenyl group is known to contribute to the biological activity of some rhodanine derivatives, potentially through halogen bonding or by occupying a hydrophobic pocket in the target protein. nih.gov However, this group also increases the lipophilicity and molecular weight of the compound. The n-butyl group at the C-5 position also significantly influences lipophilicity and may impact how the molecule fits into the binding site of its target.

A hypothetical MPO study would explore variations of these substituents to achieve a more optimal balance of properties. For example, replacing the p-bromo substituent with other halogens (e.g., chloro, fluoro) or small electron-withdrawing groups could modulate potency while potentially improving ADME properties. Similarly, modifying the length or branching of the alkyl chain at the C-5 position could fine-tune the balance between potency and physicochemical properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are often employed in MPO to predict the effects of these structural changes. wikipedia.orgresearchgate.net These models use molecular descriptors to correlate chemical structure with biological activity and other properties. nih.govnih.gov For instance, a QSAR model might reveal that while a larger alkyl chain at C-5 increases potency, it also negatively impacts solubility beyond a certain length.

Illustrative Data for MPO of Rhodanine Analogs:

The following table presents hypothetical data for a series of rhodanine analogs, illustrating how different substituents at the N-3 and C-5 positions can affect key parameters in an MPO study.

| Compound | N-3 Substituent | C-5 Substituent | Target IC₅₀ (µM) | logP | hERG Inhibition (IC₅₀, µM) |

| 1 | p-Bromophenyl | Butyl | 0.5 | 4.2 | 15 |

| 2 | Phenyl | Butyl | 1.2 | 3.8 | > 50 |

| 3 | p-Chlorophenyl | Butyl | 0.7 | 4.0 | 25 |

| 4 | p-Bromophenyl | Propyl | 0.9 | 3.7 | 20 |

| 5 | p-Bromophenyl | Isobutyl | 0.6 | 4.1 | 18 |

In this hypothetical example, replacing the bromo group with a hydrogen (Compound 2) reduces potency but improves the hERG safety profile. Shortening the alkyl chain (Compound 4) also decreases potency. An MPO approach would aim to find a compound that maintains sub-micromolar potency while having a hERG IC₅₀ significantly higher than its target IC₅₀ and a logP within an acceptable range for good ADME properties.

Ultimately, multi-parametric optimization provides a framework for making informed decisions in the lead optimization process. By considering the interplay of various properties, medicinal chemists can more efficiently design rhodanine-based compounds, such as derivatives of "this compound," with a higher probability of becoming successful therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.